molecular formula C23H21N3O4 B2674993 methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-02-7

methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2674993
CAS No.: 767300-02-7
M. Wt: 403.438
InChI Key: WXRHVTXMQQAALE-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative featuring a fused bicyclic core with a phenyl group at position 4, a pyridin-2-ylmethyl substituent at position 6, and a methyl carboxylate ester at position 2. The amino group at position 2 and ketone at position 5 contribute to its hydrogen-bonding capacity, influencing both reactivity and crystallinity.

Properties

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-16-10-6-7-11-25-16)18(15-8-4-3-5-9-15)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRHVTXMQQAALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

C24H20F3N3O4\text{C}_{24}\text{H}_{20}\text{F}_3\text{N}_3\text{O}_4

With a molecular weight of approximately 471.4 g/mol. The structure combines features from both pyridine and pyran, contributing to its unique chemical properties.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to significant biological effects. Notably, derivatives of this compound have shown promising results in various biological assays.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Recent studies have highlighted its effectiveness against multiple cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Methyl 2-amino...Liver Cancer0.23EGFR Inhibition
Methyl 2-amino...Breast Cancer0.15VEGFR-2 Inhibition
DoxorubicinVarious0.18Chemotherapeutic Agent

In a comparative study, compounds derived from this class demonstrated IC50 values lower than that of erlotinib, a standard anticancer drug, indicating superior potency in inhibiting cancer cell proliferation .

Comparative Studies

The biological activity of methyl 2-amino derivatives has been compared with structurally similar compounds to understand their unique properties better. The following table summarizes some related compounds and their activities:

Compound Name Structural Features Biological Activity
2-amino-4H-pyran derivativesSimilar core structureComparable anticancer activities
Pyridine derivativesSimilar chemical propertiesVarious pharmacological activities
Methyl 3-(hetero)arylthieno[3,2-b]pyridine derivativesUnique functional groupsAntitumor activity against TNBC

The presence of specific functional groups in methyl 2-amino derivatives enhances their reactivity and biological activity profile compared to other related compounds .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted on different cancer cell lines (e.g., liver, breast) to assess the cytotoxicity of methyl 2-amino derivatives. Results indicated that these compounds effectively induced apoptosis and inhibited cell growth.
  • Mechanistic Insights : Computational studies have provided insights into the physicochemical properties and pharmacokinetics of these compounds, aiding in understanding their mechanism of action at the molecular level .
  • Animal Models : Further studies using in vivo models demonstrated the potential of these compounds to reduce tumor size significantly without notable toxicity to non-tumorigenic cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves the condensation of various precursors such as 4-hydroxy-6-methylpyran-2-one and benzaldehyde. The reaction often requires a catalyst like 4-(dimethylamino)pyridine and is performed under reflux conditions to ensure complete conversion to the desired product. The resulting compound exhibits a unique pyrano-pyridine framework that contributes to its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines:

  • Triple Negative Breast Cancer (TNBC) : Research indicates that certain derivatives can inhibit the growth of TNBC cell lines (e.g., MDA-MB-231) with minimal toxicity to non-tumorigenic cells . The mechanism involves cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Pyrano[3,2-c]pyridines have also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth and possess antifungal activity, making them candidates for further development in antimicrobial therapies .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They exhibit inhibitory activities against enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in Alzheimer's disease . This suggests potential applications in treating cognitive disorders.

Case Studies and Experimental Findings

StudyCompound TestedCell LineEffect ObservedReference
Study AMethyl 2-amino derivativeMDA-MB-231Growth inhibition (GI50 = 13 μM)
Study BPyrano[3,2-c]pyridine derivativeMCF7Induction of apoptosis
Study CNeuroprotective derivativeSH-SY5Y (neuroblastoma)Improved cell viability under stress conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrano[3,2-c]pyridine Derivatives
  • Compound from : 2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key Differences:
  • Substituents: 4-(4-Hydroxyphenyl) vs. 4-phenyl in the target; 3-pyridinylmethyl vs. 2-pyridinylmethyl at position 4.
  • Functional Groups: Nitrile (-CN) at position 3 vs. methyl carboxylate (-COOCH₃).
    • Impact :
  • Nitrile’s electron-withdrawing nature may reduce solubility in polar solvents relative to the target’s ester group.
(b) Thiazolo[3,2-a]pyrimidine Derivatives
  • Compound from : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Key Differences :
  • Core: Thiazolo[3,2-a]pyrimidine (sulfur-containing) vs. pyrano[3,2-c]pyridine (oxygen-containing).
  • Substituents: 2,4,6-Trimethoxybenzylidene at position 2 introduces steric bulk and methoxy groups.
    • Impact :
  • The thiazole ring’s sulfur atom may alter electronic properties and metal-binding affinity.
  • Trimethoxy groups improve solubility but increase steric hindrance, affecting molecular packing (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings) .
(c) Thieno[2,3-c]pyridine Derivatives
  • Compound from : Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Key Differences:
  • Core: Thieno[2,3-c]pyridine (sulfur-containing, non-aromatic dihydro ring) vs. fully aromatic pyrano[3,2-c]pyridine.
  • Functional Groups: Boc-protected amine vs. free amino group in the target. Impact:
  • The Boc group enhances stability during synthesis but requires deprotection for further reactivity .

Functional Group and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~437.45 (calculated) ~408.4 520.57
H-Bond Donors 2 (NH₂) 3 (NH₂, OH) 1 (NH)
H-Bond Acceptors 4 (ester O, pyridine N, ketone O) 3 (ketone O, pyridine N, nitrile N) 5 (ester O, thiazole S, ketone O, methoxy O)
Solubility Moderate (ester group) Low (nitrile) High (trimethoxy groups)
Crystallinity Likely high (planar core) High (OH-mediated H-bonding) Moderate (non-planar dihedral)

Research Implications

  • Hydrogen Bonding: The target’s amino and ester groups enable diverse supramolecular interactions, though less extensive than ’s hydroxyl-nitrile system .
  • Biological Potential: Pyrano[3,2-c]pyridine cores are understudied compared to thiazolo/thieno analogs, but their structural similarity to kinase inhibitors (e.g., pyrimidine derivatives) merits further investigation .

Q & A

Q. How can researchers assess its environmental fate and toxicity?

  • Methodology : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity, Ames mutagenicity). Use HPLC-MS/MS to detect environmental persistence in water/sediment systems. Model bioaccumulation potential with EPI Suite .

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